Methyl 2-amino-2-(3-iodophenyl)acetate
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Overview
Description
Methyl 2-amino-2-(3-iodophenyl)acetate is an organic compound with the molecular formula C9H10INO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the 3-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(3-iodophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromo-2-(3-iodophenyl)acetate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-iodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated products.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(3-iodophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 2-amino-2-(3-iodophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-amino-2-(2-iodophenyl)acetate: Similar structure but with the iodine atom at the 2-position.
Methyl 2-amino-2-(4-iodophenyl)acetate: Similar structure but with the iodine atom at the 4-position.
Methyl 2-amino-2-(3-bromophenyl)acetate: Similar structure but with a bromine atom instead of iodine.
The uniqueness of this compound lies in the specific positioning of the iodine atom, which can significantly influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-iodophenyl)acetate |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3 |
InChI Key |
QFAJNNDUGMUOBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)I)N |
Origin of Product |
United States |
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